molecular formula C11H16N2O B8775706 3-amino-N,N-dimethyl-2-phenylpropanamide

3-amino-N,N-dimethyl-2-phenylpropanamide

Cat. No. B8775706
M. Wt: 192.26 g/mol
InChI Key: JVBUGQVYMKHASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N,N-dimethyl-2-phenylpropanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N,N-dimethyl-2-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N,N-dimethyl-2-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-amino-N,N-dimethyl-2-phenylpropanamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N,N-dimethyl-2-phenylpropanamide

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)10(8-12)9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3

InChI Key

JVBUGQVYMKHASD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CN)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred 4° C. CH2Cl2 solution (5 mL) containing HNMe2 (180 mg, 4 mmol) under N2, was added 2M AlMe3 in toluene (2 mL, 4 mmol). The reaction was warmed to 20° C. and stirred for five minutes before adding a CH2Cl2 solution (4 mL) containing α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester (600 mg, 2.1 mmol). After two days, the reaction was quenched with 1 N aq. HCl, and extracted 3× with EtOAc. The EtOAc fractions were washed with brine, dried over Na2SO4, and concentrated. The crude product was chromatographed on silica gel using 4:1 hexane/EtOAc to elute 380 mg (63%) of the desired trifluoroacetamide which was heated to 60° C. for five hours in MeOH (2 mL) containing 1N aq. NaOH (3 mL). The reaction was diluted with brine, extracted 4× with EtOAc, dried over Na2SO4, and concentrated to yield the title compound as a clear oil (280 mg, 74%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
74%

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